![molecular formula C12H14ClNO B7513171 N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications, particularly in the treatment of addiction and epilepsy.
作用機序
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects:
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which can have a calming effect and reduce anxiety. It has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation. Additionally, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have anticonvulsant properties, making it a potential treatment option for individuals with epilepsy.
実験室実験の利点と制限
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in the brain. Additionally, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to be effective in animal models of addiction and epilepsy, making it a useful tool for studying these conditions. However, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, it is a potent inhibitor of GABA aminotransferase, which can have unintended effects on other neurotransmitters in the brain.
将来の方向性
There are a number of potential future directions for research on N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide. One area of interest is in the development of new treatments for addiction. N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has shown promise in reducing drug-seeking behavior in animal models, and further research may lead to the development of new medications for the treatment of addiction. Additionally, N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide may have potential applications in the treatment of other neurological conditions, such as anxiety disorders and depression. Further research is needed to fully understand the potential therapeutic applications of N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide.
合成法
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of a cyclopropanation reaction, followed by amination and chlorination steps. The final product is purified through a series of chromatographic techniques.
科学的研究の応用
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of addiction. Studies have shown that N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide can reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. This suggests that N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide may be a viable treatment option for individuals struggling with addiction.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14(12(15)10-5-6-10)8-9-3-2-4-11(13)7-9/h2-4,7,10H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVMOVFQJMKMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)

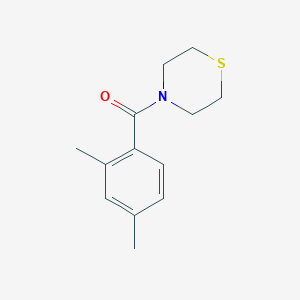
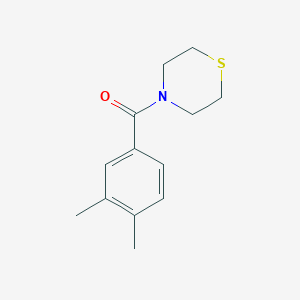
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)

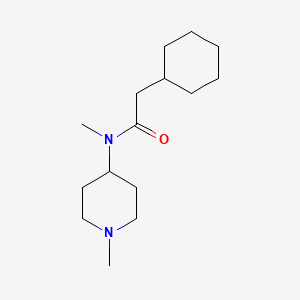

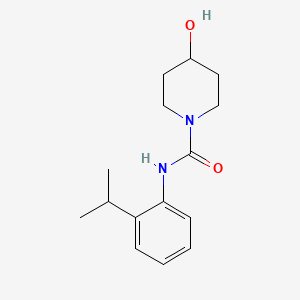
![N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7513146.png)

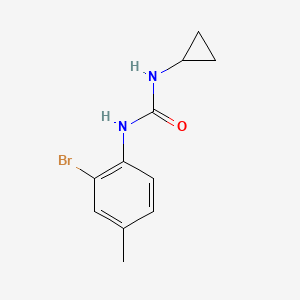
![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)